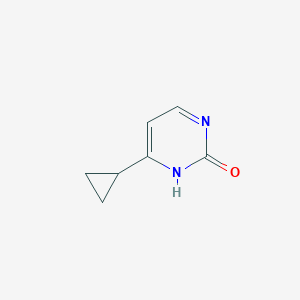![molecular formula C20H17ClO5 B2875766 {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577964-56-8](/img/structure/B2875766.png)
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as clopidogrel carboxylic acid, is a derivative of clopidogrel, which is a widely used antiplatelet drug. Clopidogrel carboxylic acid is a metabolite of clopidogrel and is formed by the oxidation of the thiol group of clopidogrel. The compound has been studied extensively for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
Clopidogrel carboxylic acid exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets. This prevents the activation of the glycoprotein IIb/IIIa receptor and the subsequent aggregation of platelets. The compound also inhibits the formation of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Biochemical and physiological effects:
Clopidogrel carboxylic acid has been shown to reduce platelet aggregation and thrombus formation in vitro and in vivo. The compound also reduces the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidogrel carboxylic acid is a widely used compound in laboratory experiments due to its well-established mechanism of action and its ability to inhibit platelet aggregation. However, the compound has some limitations such as its low solubility in aqueous solutions and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research on {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. One area of interest is the development of new antiplatelet drugs based on the structure of this compound carboxylic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of the compound in different patient populations. Additionally, the compound has potential applications in the treatment of other diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
Clopidogrel carboxylic acid can be synthesized by the oxidation of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is carried out in an organic solvent such as methanol or acetonitrile and the product is purified by column chromatography.
Applications De Recherche Scientifique
Clopidogrel carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis. The compound has also been studied for its potential use in the treatment of cardiovascular diseases such as acute coronary syndrome, stroke, and peripheral artery disease.
Propriétés
IUPAC Name |
2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOJEVXYKYSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

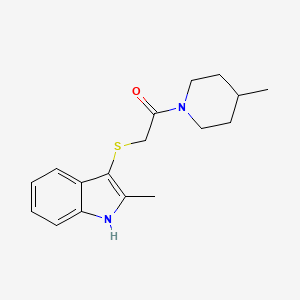
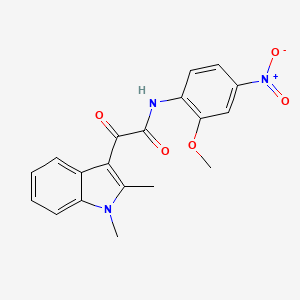
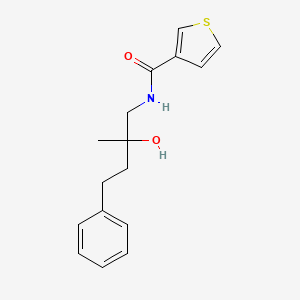
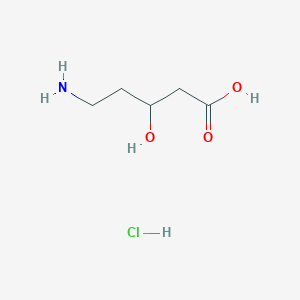


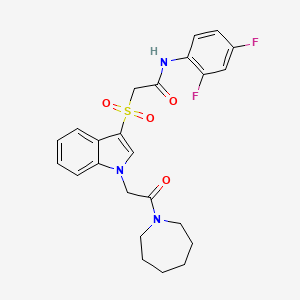

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)
![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)
